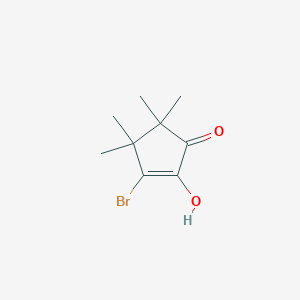

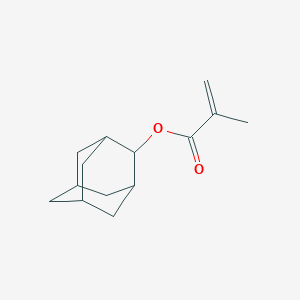

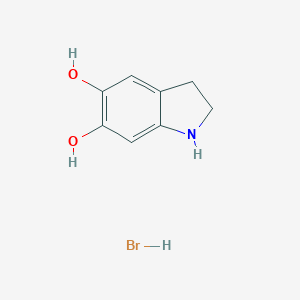

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, also known as Brassinolide, is a plant steroid hormone that plays a crucial role in regulating plant growth and development. Brassinolide is a member of the brassinosteroid family, which are a group of plant hormones that regulate various physiological processes in plants, including cell division, elongation, differentiation, and stress responses.

Mécanisme D'action

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one exerts its effects on plant growth and development through a complex signaling pathway that involves various receptors, kinases, and transcription factors. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one binds to specific receptors on the plant cell surface, which triggers a series of intracellular signaling events that ultimately lead to changes in gene expression and cellular processes. The precise mechanism of action of 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one is still not fully understood, and further research is needed to elucidate the molecular mechanisms involved.

Biochemical and Physiological Effects:

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has a wide range of biochemical and physiological effects on plants, including promoting cell elongation, stimulating cell division, enhancing photosynthesis, and increasing nutrient uptake. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also plays a crucial role in regulating plant responses to various environmental stresses, including drought, salinity, and temperature extremes. In addition, 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have potential applications in human health, with studies showing its potential as an anticancer agent and its ability to improve bone growth and regeneration.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in lab experiments include its ability to promote plant growth and development, its potential applications in agriculture and biotechnology, and its potential applications in human health. However, there are also limitations to using 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in lab experiments, including its cost and availability, the need for specialized equipment and expertise, and the potential for variability in results due to differences in plant species and growth conditions.

Orientations Futures

There are many potential future directions for research on 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, including further elucidation of its molecular mechanisms of action, optimization of synthesis methods, and development of new applications in agriculture, biotechnology, and human health. Some specific areas of future research could include the development of new 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one-based plant growth regulators, the identification of new targets for 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in human health, and the development of new methods for delivering 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one to plants and animals.

Méthodes De Synthèse

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one involves the use of various chemical reagents and catalysts, which can be expensive and time-consuming. On the other hand, microbial fermentation is a more cost-effective and environmentally friendly method for producing 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Microbial fermentation involves the use of microorganisms such as fungi and bacteria to produce 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one through a series of enzymatic reactions.

Applications De Recherche Scientifique

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been extensively studied for its potential applications in agriculture and biotechnology. Research has shown that 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can enhance plant growth and development, increase crop yield, and improve plant resistance to various abiotic and biotic stresses such as drought, salinity, and pests. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has also been shown to have potential applications in the pharmaceutical industry, with studies showing its potential as an anticancer agent.

Propriétés

Numéro CAS |

1889-99-2 |

|---|---|

Nom du produit |

3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |

Formule moléculaire |

C9H13BrO2 |

Poids moléculaire |

233.1 g/mol |

Nom IUPAC |

3-bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |

InChI |

InChI=1S/C9H13BrO2/c1-8(2)6(10)5(11)7(12)9(8,3)4/h11H,1-4H3 |

Clé InChI |

ZAUGLWIVUJBQBG-UHFFFAOYSA-N |

SMILES |

CC1(C(=C(C(=O)C1(C)C)O)Br)C |

SMILES canonique |

CC1(C(=C(C(=O)C1(C)C)O)Br)C |

Autres numéros CAS |

1889-99-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)

![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)